4,4'-Difluorobiphenyl-2,2'-dicarboxylic acid
Description
Properties
IUPAC Name |
2-(2-carboxy-4-fluorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMUAXMMGJSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681764 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-82-5 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid typically involves the reaction of biphenyl derivatives with fluorinating agents. One common method includes the reaction of biphenyl with fluorine gas or other fluorinating reagents under controlled conditions to introduce the fluorine atoms . The carboxylic acid groups are then introduced through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and oxidation processes, ensuring high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Types of Reactions:
Esterification: The carboxylic acid groups in 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid can react with alcohols to form esters.
Acid-Base Reactions: The carboxylic acid groups can act as Brønsted-Lowry acids, donating protons in reactions with bases.
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Acid-Base Reactions: Bases like sodium hydroxide or potassium hydroxide are typical reagents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Esterification: Formation of esters.
Acid-Base Reactions: Formation of carboxylate salts.
Substitution Reactions: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid involves its interaction with molecular targets through its functional groups . The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the electronic properties of the molecule . These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research .
Comparison with Similar Compounds
Comparison with Similar Biphenyldicarboxylic Acid Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and applications of 4,4'-difluorobiphenyl-2,2'-dicarboxylic acid and related compounds:
Electronic and Coordination Behavior
- Fluorine vs. Nitro Groups: The -F substituents in this compound provide moderate electron-withdrawing effects, enhancing acidity without the steric bulk of -NO₂. In contrast, -NO₂ groups in 4,4'-dinitro analogs increase redox activity and thermal stability .
- Amino Groups: -NH₂ in 2,2′-diamino derivatives enables Schiff base formation, expanding applications in post-synthetic MOF modifications .
- Bipyridine vs. Biphenyl Core : Bipyridine-based dicarboxylic acids (e.g., 4,4′-dicarboxylic acid-2,2′-bipyridine) exhibit stronger π-conjugation and chelation ability, making them ideal for dye-sensitized solar cells .
Analytical Differentiation of Isomers
Ion mobility spectrometry (IMS) has been employed to distinguish positional isomers of bipyridine dicarboxylic acids, such as 3,3′-, 4,4′-, and 5,5′-BDA. This method leverages differences in collision cross-sections and drift times, providing rapid identification critical for quality control in synthetic chemistry .
Biological Activity
4,4'-Difluorobiphenyl-2,2'-dicarboxylic acid (DFBDA) is an organic compound with the molecular formula C₁₄H₈F₂O₄. It features a biphenyl structure with carboxylic acid groups at the 2 and 2' positions and fluorine substituents at the 4 and 4' positions. This unique configuration enhances its chemical stability and may influence its biological interactions, making it a compound of interest in medicinal chemistry and materials science.
- Molecular Weight : 278.2 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : Estimated at 482.5 °C
- Melting Point : Greater than 300 °C
The presence of fluorine atoms in DFBDA is known to enhance its lipophilicity and stability, which can affect its biological activity.
Biological Activity Overview
Research into the biological activity of DFBDA is still emerging, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies:
- Antimicrobial Properties : DFBDA has shown promise as an antimicrobial agent. Its structural analogs have been studied for their ability to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase, which is crucial for DNA replication and repair .
- Anticancer Activity : There are indications that compounds similar to DFBDA may exhibit anticancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of protein interactions within cancerous tissues.
The biological effects of DFBDA are likely mediated through several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit DNA synthesis by targeting topoisomerases, which are essential for DNA replication .
- Cell-Wall Biosynthesis Interference : DFBDA may disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation, akin to the action of beta-lactam antibiotics .
- Modulation of Signaling Pathways : The fluorinated structure can enhance binding affinity to specific molecular targets, potentially altering biochemical pathways that regulate cell proliferation and apoptosis.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| Biphenyl-2,2'-dicarboxylic acid | No fluorine substituents; basic biphenyl structure | Lacks enhanced stability from fluorination |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Contains nitrogen atoms; pyridine rings | Different electronic properties due to nitrogen |
| 2,2'-Dimethylbiphenyl-4,4'-dicarboxylic acid | Methyl substituents instead of fluorine | Alters sterics and electronic interactions |
This table illustrates how variations in substituents can significantly affect the properties and potential applications of biphenyl-based dicarboxylic acids.
Q & A
Q. What are the standard synthetic routes for 4,4'-difluorobiphenyl-2,2'-dicarboxylic acid, and how are yields optimized?
The synthesis typically involves multi-step reactions, including Suzuki coupling for biphenyl formation, fluorination, and carboxylation. For example, a three-step protocol with Pd(PPh₃)₄-catalyzed cross-coupling achieves ~82% yield in toluene at 110°C, followed by oxidation with Oxone in CH₂Cl₂/DMF at 20°C . Yield optimization often requires inert conditions, controlled stoichiometry, and purification via recrystallization.
Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic protons (broad, δ 10–13 ppm).
- FTIR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F).
- UV-Vis : Absorption bands in the 250–300 nm range due to π→π* transitions in the biphenyl system .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 278.21 g/mol for C₁₄H₈F₂O₄) .
Q. What are the primary safety considerations when handling this compound in the lab?
- Hazards : Skin/eye irritation (GHS Category 2) and respiratory irritation (GHS Category 3).
- Protective Measures : Use fume hoods, wear nitrile gloves, and safety goggles.
- Emergency Protocols : Flush eyes/skin with water for 15 minutes; avoid inducing vomiting if ingested .
Advanced Research Questions
Q. How can conflicting data in spectroscopic or crystallographic analyses be resolved?
Discrepancies in NMR or XRD data may arise from polymorphism, solvent effects, or impurities. For crystallography, compare simulated (e.g., Mercury software) and experimental PXRD patterns. For NMR, use deuterated solvents (DMSO-d₆) and 2D techniques (COSY, HSQC) to resolve overlapping peaks .
Q. What strategies improve the performance of this compound as a ligand in MOFs for gas adsorption or catalysis?
- Functionalization : Introduce electron-withdrawing groups (e.g., -F) to enhance Lewis acidity for CO₂ adsorption .
- Mixed-Ligand Systems : Combine with bipyridine or terpyridine derivatives to modulate pore size and stability (e.g., Al-MOFs with 15% BipyDC substitution) .
- Post-Synthetic Modification : Graft amine groups (-NH₂) to increase selectivity for metal ions (e.g., Al³⁺, Fe³⁺) .
Q. How does fluorination impact the electronic properties of ruthenium sensitizers in dye-sensitized solar cells (DSSCs)?
Fluorine substituents reduce recombination losses by withdrawing electrons, improving open-circuit voltage (Vₒc). For example, Ru(II) complexes with 4,4'-difluorobiphenyl ligands show a ~50 mV increase in Vₒc compared to non-fluorinated analogs. Stability is enhanced due to reduced dye aggregation on TiO₂ surfaces .
Methodological Considerations
Q. What experimental precautions ensure reproducibility in MOF synthesis using this ligand?
- Solvent Choice : Use DMF or water for solvothermal synthesis (80–120°C, 72 hours).
- Drying Protocols : Activate MOFs under vacuum (150°C, 12 hours) to remove guest molecules.
- Characterization : Validate porosity via N₂ adsorption isotherms (BET surface area >1000 m²/g) .
Q. How can researchers address low yields in carboxylation steps during synthesis?
- Catalyst Optimization : Use H₂SO₄ as a Brønsted acid catalyst in acetic acid at 120°C.
- Microwave Assistance : Reduce reaction time from 48 hours to 6–8 hours with controlled temperature .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the photostability of fluorinated biphenyl-based dyes?
Variations in testing conditions (e.g., light intensity, electrolyte composition) significantly affect stability. For accurate comparison, standardize protocols using AM 1.5G solar simulators and I⁻/I₃⁻ electrolytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
